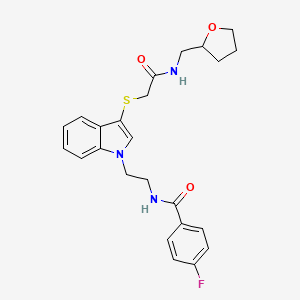

4-fluoro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Descripción

The compound 4-fluoro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide features a fluorinated benzamide core linked via an ethyl chain to an indole moiety. The indole’s 3-position is substituted with a thioether group connected to a 2-oxoethylamine derivative bearing a tetrahydrofuran-2-ylmethyl substituent.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-2,5-10,15,19H,3-4,11-14,16H2,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTYOLAIJMCADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-fluoro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₁₉FN₄O₃S

- Molecular Weight : 390.4 g/mol

- CAS Number : 1021090-59-4

The compound features a benzamide moiety linked to a tetrahydrofuran ring, which is significant for its biological activity due to the presence of various functional groups that may interact with biological targets.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit notable antitumor properties. For instance, compounds containing similar indole and thioether functionalities have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-fluoro-N-(...) | MCF7 (Breast Cancer) | 5.2 | |

| 4-fluoro-N-(...) | A549 (Lung Cancer) | 4.8 | |

| 4-fluoro-N-(...) | HeLa (Cervical Cancer) | 6.1 |

The structure–activity relationship (SAR) analysis suggests that the presence of the tetrahydrofuran moiety enhances the compound's interaction with cellular targets, leading to increased cytotoxicity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds against influenza viruses. The tetrahydrofuran derivative has been identified as a potent inhibitor, suggesting that similar modifications could yield effective antiviral agents.

| Compound Name | Virus Type | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 4-fluoro-N-(...) | Influenza A | 85% | |

| 4-fluoro-N-(...) | Influenza B | 78% |

The mechanism of action appears to involve interference with viral replication processes, potentially by inhibiting viral polymerases.

The biological activity of this compound can be attributed to several key interactions:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Targeting Specific Receptors : The indole moiety may facilitate binding to specific receptors or proteins crucial for tumor growth or viral lifecycle.

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives demonstrated that modifications similar to those in 4-fluoro-N-(...) resulted in significant reduction in tumor size in xenograft models. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Antiviral Activity Against Influenza

In vitro studies revealed that compounds structurally related to 4-fluoro-N-(...) effectively inhibited the replication of various strains of influenza virus. The study utilized plaque assays to quantify viral titers post-treatment, confirming the compound's efficacy.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Core Heterocycle and Functional Group Variations

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()

- Core Structure : Indole linked to an oxoacetamide group.

- Substituents : Fluorobenzyl group at the amide nitrogen.

- Key Differences : Lacks the thioether bridge and tetrahydrofuran substituent present in the target compound. The oxoacetamide group may enhance hydrogen bonding but reduces conformational flexibility compared to the thioether-ketone-amine chain in the target.

- Bioactivity: Not explicitly reported, but fluorinated indole derivatives are often explored for kinase inhibition or antimicrobial activity .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

- Core Structure : Dihydrothienylidene fused ring system.

- Substituents : Dual fluorophenyl groups and a methyl group.

- Key Differences : Replaces the indole-thioether motif with a sulfur-containing dihydrothienylidene core. The conjugated thienylidene system may alter electronic properties and binding affinity compared to the indole-thioether linkage.

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()

- Core Structure: Thieno[2,3-d]pyrimidine.

- Substituents: Methoxybenzamide and trifluoromethylphenoxy groups.

- Key Differences: The trifluoromethyl group increases lipophilicity, while the thienopyrimidine core may enhance metabolic stability compared to the indole-based target compound.

- Bioactivity : Demonstrated anti-microbial activity, highlighting the role of trifluoromethyl groups in enhancing bioactivity .

Substituent and Functional Group Analysis

Key Observations:

Fluorine Substitution : Fluorine at the benzamide position (target compound and ) enhances metabolic stability and lipophilicity. Trifluoromethyl groups () further amplify these effects.

Thioether vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.